molecular formula C8H14BrNO B3232744 1-(4-Bromobutyl)pyrrolidin-2-one CAS No. 134578-93-1

1-(4-Bromobutyl)pyrrolidin-2-one

Cat. No. B3232744
M. Wt: 220.11 g/mol
InChI Key: IQTHCOQLDAEMIW-UHFFFAOYSA-N
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Description

1-(4-Bromobutyl)pyrrolidin-2-one is a chemical compound with the molecular formula C8H14BrNO . It has a molecular weight of 220.11 . It is also known as bropirrolidinone, 4-bromobutylpyrrolidinone, or 4-bromobutyl-2-pyrrolidinone.


Synthesis Analysis

The synthesis of 1-(4-Bromobutyl)pyrrolidin-2-one involves the use of raw materials like 2-Pyrrolidinone and 1,4-Dibromobutane . There are several synthetic strategies used for the creation of pyrrolidine compounds, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular structure of 1-(4-Bromobutyl)pyrrolidin-2-one consists of a five-membered pyrrolidine ring attached to a 4-bromobutyl group . The pyrrolidine ring is a nitrogen heterocycle that is widely used by medicinal chemists .


Physical And Chemical Properties Analysis

1-(4-Bromobutyl)pyrrolidin-2-one has a predicted boiling point of 326.0±25.0 °C and a predicted density of 1.375±0.06 g/cm3 . Its pKa is predicted to be -0.47±0.20 .

Future Directions

Pyrrolidine derivatives, including 1-(4-Bromobutyl)pyrrolidin-2-one, have been highlighted for their potential in drug discovery due to their versatile scaffold for novel biologically active compounds . They are expected to continue playing a significant role in the design of new compounds with different biological profiles .

properties

IUPAC Name

1-(4-bromobutyl)pyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14BrNO/c9-5-1-2-6-10-7-3-4-8(10)11/h1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQTHCOQLDAEMIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Bromobutyl)pyrrolidin-2-one

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To a suspension of sodium hydride(555 mg/13.9 mmol) in tetrahydrofuran (50 ml) was added 2-pyrrolidinone (0.7 ml/9.26 mmol) at ice-cooling temperature. The mixture was stirred for 1 h at ambient temperature, and then 1,4-dibromobutane (10 g/46.3 mmol) was added at the same temperature. The resulting mixture was stirred overnight. Water (10 ml) was added to the mixture and the mixture was extracted with ethyl acetate (50 ml×2). The combined extracts were washed with water and brine succesively, then dried over magnesium sulfate, filtered and concentrated. The residue was purified by column chromatography (80g/dichloromethane:methanol=100:0-100:5-100:10) to give a colorless oil(2.0 g/90%).
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555 mg
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Synthesis routes and methods III

Procedure details

To a suspension of 37 g of powdered KOH in 500 ml of tetrahydrofuran (THF) were added 25.2 g of tetraethylammonium bromide. Then, a solution of 51.6 g of 2-pyrrolidinone and 129.6 g of 1,4-dibromobutane in 100 ml of THF was added dropwise to the mixture. The mixture was heated and refluxed for 2 hours. The precipitate was filtered, and the THF evaporated. The residue was dissolved in dichloromethane, washed with water, and dried over anhydrous magnesium sulfate. The solvent was evaporated, and the residue distilled to yield 51.2 g of 1-(4-bromobutyl)-2-pyrrolidinone (38.8% yield) having a boiling point of 120° C. at 0.05 mm Hg.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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